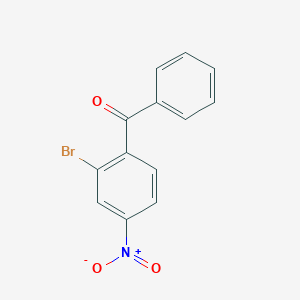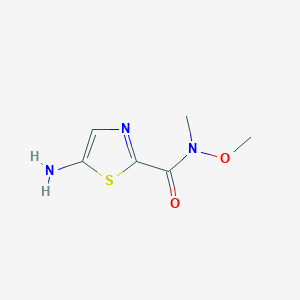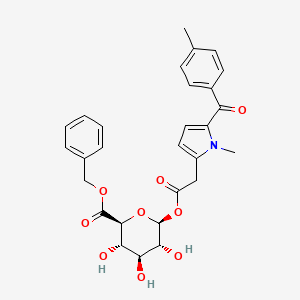
Tolmetin O-Benzyl beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolmetin O-Benzyl beta-D-Glucuronide is a chemical compound used as an intermediate in the synthesis of Tolmetin beta-D-Glucuronide, which is a metabolite of Tolmetin. Tolmetin itself is a non-steroidal anti-inflammatory drug (NSAID) used to treat various painful conditions, including osteoarthritis, rheumatoid arthritis, and juvenile arthritis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tolmetin O-Benzyl beta-D-Glucuronide is synthesized through a series of chemical reactions involving Tolmetin and glucuronic acid derivatives. The synthesis typically involves the protection of hydroxyl groups, activation of carboxylic acids, and coupling reactions to form the glucuronide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tolmetin O-Benzyl beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Tolmetin O-Benzyl beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of glucuronide conjugates for studying drug metabolism and pharmacokinetics.
Biology: Investigated for its interactions with proteins and enzymes involved in drug metabolism.
Medicine: Studied for its potential role in reducing drug toxicity and improving drug delivery.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of Tolmetin O-Benzyl beta-D-Glucuronide involves its conversion to Tolmetin beta-D-Glucuronide, which is then metabolized in the body. The glucuronide conjugate is more water-soluble, facilitating its excretion. The molecular targets include enzymes such as UDP-glucuronosyltransferases, which catalyze the glucuronidation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolmetin beta-D-Glucuronide: A direct metabolite of Tolmetin, used to study drug metabolism.
Indomethacin beta-D-Glucuronide: Another NSAID glucuronide, used for similar research purposes.
Ibuprofen beta-D-Glucuronide: A glucuronide conjugate of Ibuprofen, studied for its pharmacokinetics.
Uniqueness
Tolmetin O-Benzyl beta-D-Glucuronide is unique due to its specific role as an intermediate in the synthesis of Tolmetin beta-D-Glucuronide. Its structure allows for targeted studies on the metabolism and excretion of Tolmetin, providing valuable insights into drug safety and efficacy.
Propriétés
Formule moléculaire |
C28H29NO9 |
|---|---|
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
benzyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H29NO9/c1-16-8-10-18(11-9-16)22(31)20-13-12-19(29(20)2)14-21(30)37-28-25(34)23(32)24(33)26(38-28)27(35)36-15-17-6-4-3-5-7-17/h3-13,23-26,28,32-34H,14-15H2,1-2H3/t23-,24-,25+,26-,28+/m0/s1 |
Clé InChI |
OUBYZYKSTKDHPH-NLMMERCGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC4=CC=CC=C4)O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)OCC4=CC=CC=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


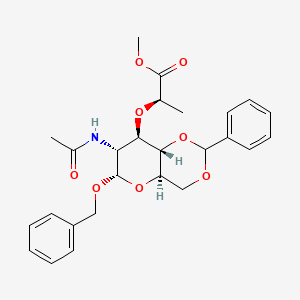
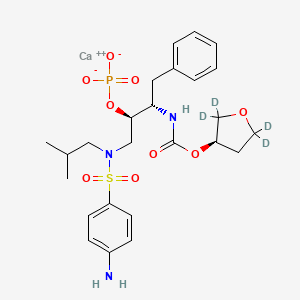
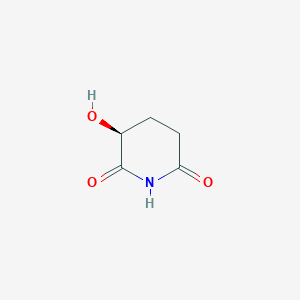
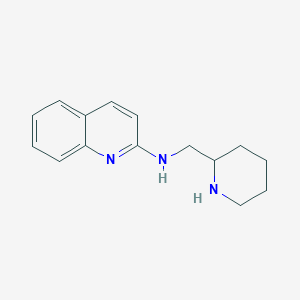

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)


![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
